An In-depth Technical Guide to 4-Fluorophenylacetonitrile: Properties, Hazards, and Handling for Advanced Research
An In-depth Technical Guide to 4-Fluorophenylacetonitrile: Properties, Hazards, and Handling for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Fluorophenylacetonitrile (CAS No. 459-22-3). It moves beyond a simple data sheet to provide an in-depth understanding of its physicochemical properties, associated hazards, and the causality behind recommended safety protocols. The objective is to empower scientific professionals to handle this versatile reagent with the highest degree of safety and efficacy in a laboratory setting.
Core Compound Identity and Physicochemical Profile
4-Fluorophenylacetonitrile, also known as 4-fluorobenzyl cyanide, is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals.[1] Its structure, incorporating both a reactive nitrile group and a strategically placed fluorine atom, makes it a versatile building block for complex molecular architectures.[1] The presence of fluorine is particularly significant in drug development, as its incorporation into a molecule can enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2]
The compound is typically a clear, colorless to light yellow liquid under standard conditions.[3] A consolidated summary of its key physical and chemical properties is presented below for rapid reference.
Table 1: Physicochemical Properties of 4-Fluorophenylacetonitrile
| Property | Value | Source(s) |
| CAS Number | 459-22-3 | [4] |
| Molecular Formula | C₈H₆FN | [4] |
| Molecular Weight | 135.14 g/mol | [4][5] |
| Appearance | Clear colorless to light yellow liquid | [3][6] |
| Boiling Point | 119-120 °C at 18 mmHg | [4] |
| 234.2 °C at 760 mmHg | [7] | |
| Melting Point | 86 °C | [3][4][8] |
| Density | 1.126 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.5002 | [4] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [7] |
| InChI Key | JHQBLYITVCBGTO-UHFFFAOYSA-N | [3] |
| SMILES | Fc1ccc(CC#N)cc1 |
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 4-Fluorophenylacetonitrile rely on standard spectroscopic techniques. While this guide does not reproduce the spectra, researchers can expect to find characteristic signals confirming the compound's structure. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are widely available in chemical databases.[5][9][10][11]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is a key identifier.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show signals corresponding to the aromatic protons and carbons, with splitting patterns influenced by the fluorine atom, as well as signals for the benzylic methylene (-CH₂-) group.
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can be used to confirm the structure.[12][13]
Hazard Analysis and Toxicological Profile
A thorough understanding of the hazards associated with 4-Fluorophenylacetonitrile is the foundation of its safe use. This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[14] The primary risks involve acute toxicity and irritation.
Table 2: GHS Hazard Classification for 4-Fluorophenylacetonitrile
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][14] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5][14] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][14] |
(Source: Consolidated from multiple Safety Data Sheets)[5][8][14]
Expert Insight: The Causality of Toxicity The toxicity profile stems from its chemical nature. Like other nitriles, there is a potential for metabolic release of cyanide ions, contributing to systemic toxicity. The "harmful" (Category 4) classification indicates a moderate but significant risk upon exposure through ingestion, skin contact, or inhalation.[14] The irritant properties are a direct result of the compound's ability to interact with and cause inflammation of epithelial tissues in the skin, eyes, and respiratory tract.[8][14]
Self-Validating Safety Protocols: Handling and Storage
The following protocols are designed as a self-validating system. Adherence to these steps inherently mitigates the risks identified in the hazard analysis, ensuring a safe laboratory environment.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the compound's hazard profile.
-
Eye Protection: Chemical safety goggles are mandatory. Due to the serious eye irritation risk (H319), a face shield should also be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs. This is critical to prevent dermal absorption (H312) and skin irritation (H315).
-
Body Protection: A standard laboratory coat is required. For larger-scale operations, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors (H332) and prevent respiratory irritation (H335).[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate filter for organic vapors is required.
Engineering Controls and Handling Workflow
The primary engineering control is a properly functioning chemical fume hood.[8] This is non-negotiable.
Experimental Protocol: Weighing and Transferring 4-Fluorophenylacetonitrile
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place an analytical balance and all necessary glassware inside the hood.
-
Don PPE: Put on all required PPE as detailed in section 4.1.
-
Container Inspection: Before opening, inspect the supplier container for any damage or leaks.
-
Inert Atmosphere Transfer (if required): For reactions sensitive to air or moisture, perform transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Aliquotting: Slowly and carefully transfer the required amount of the liquid into a tared, sealed reaction vessel using a clean glass pipette or syringe. Avoid splashing.
-
Cleanup: Immediately clean any minor spills within the fume hood using an inert absorbent material (e.g., sand, vermiculite).[14] Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Sealing: Tightly close both the primary supplier container and the reaction vessel.
-
Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.
Caption: A workflow for the safe handling of 4-Fluorophenylacetonitrile.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Conditions: Store in a dry, cool, and well-ventilated area.[14][15] An inert atmosphere is recommended for long-term storage to prevent degradation.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents.[14]
-
Stability: The compound is stable under normal, recommended storage conditions.[14]
Emergency and First-Aid Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
Protocol: Emergency Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][14]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Hazardous combustion products include carbon oxides, nitrogen oxides, and gaseous hydrogen fluoride (HF).[14]
-
Accidental Release: Evacuate the area. Wear full PPE, including respiratory protection. Contain the spill using inert absorbent material and place it in a suitable container for disposal.[14]
Caption: A logical flow diagram for first aid response to exposure.
Applications in Synthesis and Drug Discovery
4-Fluorophenylacetonitrile is a valuable precursor in the synthesis of numerous pharmacologically active molecules. Its utility is demonstrated in the development of agents with diverse therapeutic applications.
-
Anti-Inflammatory Agents: It is used as a reagent in the synthesis of benzylbenzo[d]thiazole sulfonamides, a class of compounds that exhibit anti-inflammatory activity.[1][3][4]
-
Antiviral Compounds: The compound is a key starting material for creating novel Daidzein analogs which have shown in vitro anti-influenza activity.[1][3][4]
-
Neurological Drug Intermediates: It serves as a precursor in the synthesis of Aprepitant, a neurokinin-1 receptor antagonist used as an antiemetic.[12]
-
General Synthetic Utility: It is a starting reagent for various derivatives, including 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides.[3][4][16]
The strategic inclusion of the 4-fluoro-phenyl motif from this reagent is a common tactic in medicinal chemistry to modulate the electronic and steric properties of a lead compound, often leading to improved efficacy and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]
Conclusion
4-Fluorophenylacetonitrile is a compound of significant utility in modern chemical research and development. Its valuable synthetic potential is balanced by a clear hazard profile that demands respect and careful management. By understanding its physical properties, recognizing its toxicological risks, and adhering to rigorous, self-validating safety protocols, researchers can effectively and safely leverage this important chemical intermediate to advance scientific discovery.
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